Pitofenone hydrochloride is a pharmaceutical substance classified as an antispasmodic drug. [] https://www.semanticscholar.org/paper/3ad3d6153dbdf1c7daa4fae88b75c0c144a0d2a3 It is commonly used in scientific research to investigate its potential therapeutic benefits in various conditions involving smooth muscle spasms.
Pitofenone can be synthesized through a palladium-catalyzed direct carbonylation reaction. This environmentally friendly method utilizes readily available iodoarenes and aldehydes as starting materials, offering an alternative to traditional carbonylation reactions that rely on toxic carbon monoxide gas. [] https://www.semanticscholar.org/paper/08c1fd950396e04882886a40a1e3e395580f2fe2
Another synthetic approach involves a palladium-catalyzed chemoselective decarboxylative cross-coupling reaction between benzoic acids and α-oxocarboxylic acids. This method, proceeding via an arene sp2 C-H functionalization process, utilizes two acids in distinct roles. [, ] https://www.semanticscholar.org/paper/45d3b998540a7426d5d0db3bf7228d16aee4c117, https://www.semanticscholar.org/paper/90dc09f30fe2eb03c550cb4a9951ed949a349b2e
A more recent method utilizes a visible-light-mediated copper-catalyzed photoredox process to achieve direct oxidative coupling of phenols and terminal alkynes at room temperature. This regioselective synthesis produces hydroxyl-functionalized aryl and alkyl ketones, including Pitofenone, through C≡C triple bond cleavage. [] https://www.semanticscholar.org/paper/e5a2527cc9c8e4c675ca4ab0aa0ce8c8f7452392
Pitofenone was first synthesized in the mid-20th century and has since been utilized in clinical settings for its effectiveness in alleviating pain associated with spasms in the gastrointestinal tract and other smooth muscles. It is classified under the category of antispasmodics and is frequently combined with other drugs, such as fenpiverinium bromide, to maximize its therapeutic efficacy .
The synthesis of Pitofenone hydrochloride involves a multi-step chemical process:
Industrial production adheres to similar routes but emphasizes stringent control over reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality assurance.
Pitofenone has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The molecular formula for Pitofenone hydrochloride is , and it has a molecular weight of approximately 336.82 g/mol.
Pitofenone hydrochloride participates in various chemical reactions:
Pitofenone exerts its pharmacological effects primarily through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at neuromuscular junctions. This action helps relax smooth muscles by blocking cholinergic transmission.
Pitofenone hydrochloride exhibits several notable physical and chemical properties:
Pitofenone is primarily used for:
Pitofenone (IUPAC name: methyl 2-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}benzoate) emerged in the mid-20th century as a synthetic antispasmodic agent. Initially developed by Sanofi Aventis and marketed as Baralgin, it gained prominence in Eastern Europe and Asia for treating visceral smooth muscle spasms [1] [9]. Structurally, Pitofenone belongs to the benzophenone derivative class, characterized by a dual aromatic ketone framework and a piperidine-ethoxy moiety essential for receptor binding. Its molecular formula is C₂₂H₂₅NO₄, with a molar mass of 367.45 g/mol [1] [10].
Pitofenone’s development paralleled advances in musculotropic antispasmodics. Unlike neurotropic agents (e.g., atropine) that block muscarinic receptors, Pitofenone exhibits papaverine-like activity, inhibiting phosphodiesterase (PDE) to elevate cyclic adenosine monophosphate (cAMP) levels. This mechanism induces direct smooth muscle relaxation without anticholinergic side effects [8] [9]. By the 1970s, Pitofenone was formulated in fixed-dose combinations:
This triple combination (e.g., Spasmalgon, Revalgin) represented a strategic shift toward multimodal spasmolytic therapy, particularly for renal/biliary colic [1] [7]. Patent EP0868915A1 later expanded this approach by integrating NSAIDs like diclofenac with Pitofenone-fenpiverinium to target inflammation-driven spasms [3].
Table 1: Key Milestones in Pitofenone Development
Year | Event | Significance |
---|---|---|
Mid-1900s | Synthesis as Baralgin (Sanofi Aventis) | First commercial antispasmodic formulation |
1971 | WHO INN designation "Pitofenone" | Formal recognition as therapeutic agent |
1990s-2000s | Global branding (Spasmalgon, Revalgin, Bral) | Expansion across Eastern Europe and India |
2000s | NSAID combination patents (e.g., EP0868915A1) | Enhanced anti-inflammatory efficacy |
Pitofenone’s clinical value lies in its targeted action on hypercontractile smooth muscles across multiple organ systems. Its spasmolytic efficacy stems from dual pathways:
Gastrointestinal Disorders
Pitofenone alleviates spasms in irritable bowel syndrome (IBS) and intestinal colic by reducing excessive peristalsis. Studies note superior efficacy over monotherapy anticholinergics due to complementary mechanisms [7] [8].
Urogenital Applications
Biliary Tract Dynamics
In biliary colic, Pitofenone relaxes the sphincter of Oddi and gallbladder smooth muscle. Clinical data show combinations like Pitofenone/metamizole accelerate pain relief within 30 minutes post-injection [1] [9].
Table 2: Pitofenone Combination Products and Clinical Indications
Brand Name | Country | Active Components | Primary Indications |
---|---|---|---|
Spasmalgon | Bulgaria | Pitofenone + Fenpiverinium + Metamizole | Renal/GI colic, dysmenorrhea |
Revalgin | India | Pitofenone + Fenpiverinium + Metamizole | Biliary pain, intestinal spasms |
Algifen | Multi-regional | Pitofenone + NSAID* | Inflammatory spastic conditions |
Note: *NSAID variants include diclofenac or nimesulide [3] [5].
Pitofenone’s role persists despite regulatory shifts (e.g., India’s 2016 combination drug review) due to its irreplaceable efficacy in acute spastic pain where first-line therapies fail [5] [7].
Table 3: Pharmacological Classification of Pitofenone Relative to Other Antispasmodics
Agent Type | Mechanism | Example Agents | Advantages of Pitofenone |
---|---|---|---|
Neurotropic | Muscarinic receptor blockade | Butylscopolamine | Fewer anticholinergic side effects (e.g., dry mouth) |
Musculotropic (PDE-inhibiting) | cAMP elevation | Pitofenone, Drotaverine | Direct smooth muscle action; no CNS effects |
Spasmoanalgesic | Combined spasmolytic/analgesic | Pitofenone combinations | Multimodal relief of pain and spasm |
Source: Adapted from WikiLectures classification [8]
Mechanistic Insights
Visceral pain involves prostaglandin-mediated sensitization of spinal afferents . Pitofenone’s PDE inhibition counters this by suppressing prostaglandin synthesis pathways—synergizing with NSAIDs in combinations like Algifen to reduce inflammation-driven hypermotility [3] [4]. This mechanistic nuance explains its enduring therapeutic niche despite newer antispasmodics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7